molecular formula C21H19ClN2O5S B426405 N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide

N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide

Cat. No.: B426405
M. Wt: 446.9g/mol
InChI Key: IILRWQNLTJAOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenyl group, a sulfamoyl group, and a dimethoxybenzamide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3,5-dimethoxybenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on sulfonamide-sensitive enzymes, disrupting their normal function and resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-(N-(2-chlorophenyl)sulfamoyl)phenyl)picolinamide
  • N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide

Uniqueness

N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H19ClN2O5S

Molecular Weight

446.9g/mol

IUPAC Name

N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C21H19ClN2O5S/c1-28-18-10-14(11-19(13-18)29-2)21(25)23-16-6-8-20(9-7-16)30(26,27)24-17-5-3-4-15(22)12-17/h3-13,24H,1-2H3,(H,23,25)

InChI Key

IILRWQNLTJAOGK-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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